4-Phenyl-1-butene
Overview
Description
4-Phenyl-1-butene is a chemical compound with the molecular formula C10H12 . It can be used as a monomer precursor to synthesize poly (4-phenyl-1-butene) via a heterogeneous catalytic-polymerization reaction .
Synthesis Analysis
The synthesis of 4-Phenyl-1-butene involves a reaction with metal magnesium, allyl chloride, and benzyl chloride. The reaction mixture is then filtered to remove unreacted magnesium. The filtrate is transferred to another flask, and benzyl chloride is added. After the reaction is complete, the mixture is added to sulfuric acid, stirred, and allowed to stand for phase separation. The resulting oil layer is washed with water, followed by phase separation. The oil layer is then distilled to obtain 4-Phenyl-1-butene .Molecular Structure Analysis
The molecular structure of 4-Phenyl-1-butene consists of a phenyl group (C6H5) attached to a four-carbon chain with a double bond between the third and fourth carbon atoms .Chemical Reactions Analysis
4-Phenyl-1-butene can undergo addition reactions with α-imino esters to give the corresponding β,γ-alkynyl α-amino acid derivatives .Physical And Chemical Properties Analysis
4-Phenyl-1-butene has a boiling point of 175-177 °C and a density of 0.88 g/mL at 25 °C. Its refractive index is 1.507 .Scientific Research Applications
Synthesis of Poly(4-Phenyl-1-butene)
4-Phenyl-1-butene: is used as a monomer precursor in the synthesis of poly(4-phenyl-1-butene) through a heterogeneous catalytic-polymerization reaction . This polymer has potential applications in creating new materials with specific mechanical and chemical properties.
Olefinic Copolymers Production
This compound is instrumental in producing olefinic copolymers by reacting with various substrates such as 11-bromo-1-undecene , ethylene , and vinylpyrrolidone . These copolymers have a wide range of applications, including the development of novel plastics and elastomers.
Hydrochlorination Reactions
In chemical synthesis, 4-Phenyl-1-butene can be used to produce (3-Chlorobutyl)benzene via cobalt-catalyzed hydrochlorination reactions . This derivative is valuable in further chemical transformations and pharmaceutical applications.
Dehydrocyclization to Naphthalene
The compound serves as a reactant in Cu-Pt alloy catalyzed dehydrocyclization reactions to synthesize naphthalene . Naphthalene and its derivatives are important in the production of dyes, resins, and as precursors for various organic syntheses.
Thermophysical Property Research
4-Phenyl-1-butene: is a subject of interest in the study of thermophysical properties, providing critical data for the development of models and simulations in material science .
Catalytic Polymerization Research
Researchers utilize 4-Phenyl-1-butene to explore heterogeneous catalytic-polymerization mechanisms, which can lead to advancements in catalyst design and polymerization processes .
Safety and Handling Protocols
The study of 4-Phenyl-1-butene also includes developing safety and handling protocols due to its classification under various hazard categories, such as flammable liquids and skin irritants .
Environmental Impact Studies
Finally, 4-Phenyl-1-butene is used in environmental impact studies to understand its effects on aquatic life and to develop proper waste management and spill response techniques .
Safety and Hazards
4-Phenyl-1-butene is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is toxic to aquatic life with long-lasting effects .
Relevant Papers One relevant paper discusses the role of butylbenzene carbenium ions in the acid-catalyzed cracking of polystyrene, where 4-Phenyl-1-butene is mentioned . Another paper from Sigma-Aldrich provides detailed information about 4-Phenyl-1-butene, including its synthesis and applications .
Mechanism of Action
Target of Action
4-Phenyl-1-butene is primarily used as a monomer precursor in the synthesis of poly(4-phenyl-1-butene) via a heterogeneous catalytic-polymerization reaction . It is also utilized to make olefinic copolymers with different substrates, such as 11-bromo-1-undecene, ethylene, and vinylpyrrolidone . Therefore, the primary targets of 4-Phenyl-1-butene are these substrates in the polymerization reactions.
Mode of Action
The interaction of 4-Phenyl-1-butene with its targets involves a catalytic-polymerization reaction . In this process, 4-Phenyl-1-butene reacts with the catalyst to form an active site. The active site then interacts with the substrate, leading to the formation of a polymer chain. This process continues until the polymer reaches the desired length.
Biochemical Pathways
The primary biochemical pathway affected by 4-Phenyl-1-butene is the polymerization pathway . The downstream effects of this pathway include the formation of poly(4-phenyl-1-butene) and olefinic copolymers. These polymers have a variety of applications in different industries.
Result of Action
The molecular and cellular effects of 4-Phenyl-1-butene’s action primarily involve the formation of polymers . These polymers can have various properties depending on the substrates used, allowing for a wide range of potential applications.
Action Environment
The action, efficacy, and stability of 4-Phenyl-1-butene can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and efficiency of the polymerization reactions . Additionally, the presence of impurities can interfere with the reactions, potentially leading to unwanted side products.
properties
IUPAC Name |
but-3-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2,4-6,8-9H,1,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGVMIDTGGTBFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227612 | |
Record name | 3-Butenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-butene | |
CAS RN |
768-56-9 | |
Record name | 4-Phenyl-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butenylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PHENYL-1-BUTENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65603 | |
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Record name | 3-Butenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80227612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylbut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (but-3-en-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BUTENYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58584HOZ1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-phenyl-1-butene?
A1: 4-phenyl-1-butene has the molecular formula C10H12 and a molecular weight of 132.20 g/mol.
Q2: Is there any spectroscopic data available for characterizing 4-phenyl-1-butene?
A: Yes, researchers have used various spectroscopic techniques to characterize 4-phenyl-1-butene. For instance, [] employed photodissociation spectroscopy to study its gas-phase parent ions and understand structural rearrangements.
Q3: Can 4-phenyl-1-butene be used in catalytic reactions?
A: Yes, 4-phenyl-1-butene can serve as a substrate in various catalytic reactions. For example, it has been studied in the context of transfer hydrogenation using heteroquatermetallic nanoparticle catalysts. [] This reaction utilizes 2-propanol as a hydrogen source and demonstrates the cooperative catalytic activity of nickel, ruthenium, platinum, and gold nanoparticles.
Q4: What is the role of 4-phenyl-1-butene in the synthesis of fosinopril sodium?
A: 4-Phenyl-1-butene is a crucial starting material in the synthesis of fosinopril sodium. [] Specifically, it undergoes a radical-initiated condensation with hypophosphorous acid, representing the first step in the multi-step synthesis of this pharmaceutical compound.
Q5: How does the presence of a double bond in 4-phenyl-1-butene influence its reactivity?
A: The terminal double bond in 4-phenyl-1-butene significantly influences its reactivity. It can undergo addition reactions, such as hydroboration with rhodium trichloride as a catalyst. [] Additionally, it allows for peroxygenation reactions in the presence of molecular oxygen and triethylsilane catalyzed by cobalt(II) complexes. []
Q6: Can 4-phenyl-1-butene undergo cyclization reactions?
A: Yes, 4-phenyl-1-butene can participate in cyclization reactions. One example is the base-assisted "carbon-Claisen" rearrangement, which leads to the formation of a cyclic product. [, ] This reaction highlights the versatility of 4-phenyl-1-butene as a building block in organic synthesis.
Q7: Is 4-phenyl-1-butene used in polymer synthesis?
A: Yes, 4-phenyl-1-butene can be polymerized to form poly(4-phenyl-1-butene). [] This polymer has been characterized using techniques like X-ray diffraction and exhibits a crystalline structure. It is an example of how 4-phenyl-1-butene can be utilized as a monomer for producing polymeric materials.
Q8: What happens when 4-phenyl-1-butene is subjected to thermal pyrolysis?
A: Thermal pyrolysis of 4-phenyl-1-butene, often in mixtures with other polymers like polyethylene terephthalate, leads to the formation of various products, including styrene monomer, toluene, and other aromatic compounds. [, ] This process has been investigated for its potential in plastic waste recycling and the production of valuable chemicals.
Q9: How does 4-phenyl-1-butene behave in the presence of strong acids?
A: 4-Phenyl-1-butene can undergo acid-catalyzed reactions, especially in the presence of strong acids. Researchers have used 4-phenyl-1-butene as a test reactant to evaluate the acid strength of various catalysts, including silica-aluminas and sulfated oxides. []
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